molecular formula C18H16N2O2 B14867466 2-methoxy-N-(2-methylquinolin-5-yl)benzamide

2-methoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B14867466
M. Wt: 292.3 g/mol
InChI Key: NKRINXXALBVJDP-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylquinolin-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-methylquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-N-(2-methylquinolin-5-yl)benzamide, while reduction of a nitro group may produce 2-methoxy-N-(2-methylquinolin-5-yl)aniline.

Scientific Research Applications

2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antibacterial and antifungal agent. It is also studied for its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to receptors on the surface of cells, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
  • 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
  • 4-hydroxy-2-quinolones

Uniqueness

2-methoxy-N-(2-methylquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methoxy-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)

InChI Key

NKRINXXALBVJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3OC

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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